molecular formula C23H24N2OS B2901266 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide CAS No. 898451-96-2

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2901266
CAS No.: 898451-96-2
M. Wt: 376.52
InChI Key: JIVMFVDNZOUXQN-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide is a complex organic compound featuring an indoline ring, a thiophene ring, and a phenylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide typically involves multiple steps, starting with the formation of the indoline and thiophene rings. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The phenylpropanamide group is then introduced through amide bond formation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and selectivity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. Its interactions with biological targets can be studied to develop new therapeutic agents.

Medicine: In medicine, this compound may have applications in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to treat various diseases.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

  • N-(Indolin-1-yl)nicotinamide

  • N-(2-(indolin-1-yl)ethyl)benzamide

  • N-(2-(thiophen-2-yl)ethyl)propanamide

Uniqueness: N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide stands out due to its unique combination of indoline, thiophene, and phenylpropanamide groups. This combination provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c26-23(13-12-18-7-2-1-3-8-18)24-17-21(22-11-6-16-27-22)25-15-14-19-9-4-5-10-20(19)25/h1-11,16,21H,12-15,17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVMFVDNZOUXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)CCC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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